Bruceantinol A

Description

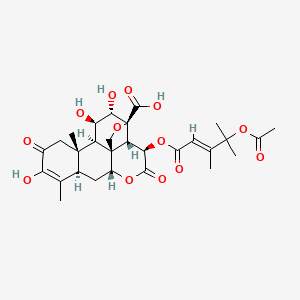

Structure

3D Structure

Properties

Molecular Formula |

C29H36O13 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

(1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid |

InChI |

InChI=1S/C29H36O13/c1-11(26(4,5)42-13(3)30)7-17(32)41-20-22-28-10-39-29(22,25(37)38)23(35)19(34)21(28)27(6)9-15(31)18(33)12(2)14(27)8-16(28)40-24(20)36/h7,14,16,19-23,33-35H,8-10H2,1-6H3,(H,37,38)/b11-7+/t14-,16+,19+,20+,21+,22+,23-,27-,28+,29-/m0/s1 |

InChI Key |

HPJCIKYCFBCHLF-IVOVFOCPSA-N |

SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O |

Synonyms |

bruceantinol B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Bruceantinol a

Botanical Sources of Bruceantinol (B162264) A

Bruceantinol A has been identified and isolated from specific plant species within the Simaroubaceae family, commonly known as the quassia family.

Brucea javanica (L.) Merr.

A primary botanical source of Bruceantinol A is Brucea javanica, an evergreen shrub found throughout Southeast Asia and northern Australia. thieme-connect.com The compound is predominantly isolated from the fruits and seeds of this plant. thieme-connect.comnih.govresearchgate.net Research has consistently identified the dried, ripe fruits, referred to as Fructus Bruceae, as a rich source of a diverse array of quassinoids, including Bruceantinol A.

Brucea antidysenterica

Historically, the initial isolation of Bruceantinol A was reported in 1975 from Brucea antidysenterica. amazonaws.com This species, native to Ethiopia, is also a member of the Simaroubaceae family and is known for producing potent quassinoids. amazonaws.comprota4u.org The first successful isolation of Bruceantinol A from this plant was achieved from its stem bark. thieme-connect.comamazonaws.com

Extraction Techniques from Plant Material

The isolation of Bruceantinol A begins with its extraction from the raw plant material. This crucial first step aims to create a crude extract containing the desired compound.

Solvent extraction is the universally adopted method, where different parts of the plant, such as the fruits, seeds, or stem bark, are treated with specific organic solvents. nih.govamazonaws.com The choice of solvent is critical for extraction efficiency. Studies have successfully employed various solvents, including methanol (B129727), chloroform, and ethyl acetate (B1210297), to generate the initial crude extract. amazonaws.com

A common and effective approach is bioassay-guided fractionation. In this process, the initial crude extract is separated into multiple fractions. Each fraction is then tested for specific biological activity, and the most potent fractions are selected for further, more detailed purification steps. Another key method used in sample preparation is liquid-liquid extraction. Ethyl acetate has been identified as a particularly effective solvent for this purpose, as it efficiently removes many interfering endogenous substances from the extract. thieme-connect.com Other solvents, such as dichloromethane, have also been utilized in this context. thieme-connect.com

Table 1: Summary of Extraction Techniques for Bruceantinol A

| Plant Source | Plant Part Used | Extraction Solvent/Method | Reference |

|---|---|---|---|

| Brucea javanica | Fruits | Methanol | |

| Brucea javanica | Fruits | Ethyl Acetate | |

| Brucea javanica | Fruits | Bioassay-guided fractionation of boiled extract | researchgate.net |

| Brucea antidysenterica | Stem Bark | Initial reports did not specify the exact solvent but led to isolation. | amazonaws.com |

| General Sample Prep | Plasma (for analysis) | Liquid-liquid extraction with Ethyl Acetate | thieme-connect.com |

Chromatographic Purification Strategies for Bruceantinol A

Following the initial extraction, the crude mixture contains numerous compounds. Isolating Bruceantinol A to a high degree of purity requires a sequence of sophisticated chromatographic techniques. iipseries.orgsemanticscholar.org

Column Chromatography (CC): This is a foundational purification step. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or octadecyl-silica (ODS). Different compounds in the mixture move through the column at different rates depending on their affinity for the stationary phase, allowing for their separation into fractions.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is indispensable. kromasil.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for quassinoids. This technique typically employs a C18 column as the stationary phase. thieme-connect.comhplc.eu A gradient elution system, often consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724) (frequently with a small amount of formic acid added to improve peak shape), is used to achieve fine separation of closely related compounds. thieme-connect.com

Preparative Thin-Layer Chromatography (PTLC): PTLC is another valuable method for purifying small to moderate quantities of compounds. rochester.edu In this technique, the sample is applied as a band onto a plate coated with a thick layer of adsorbent (like silica gel). After developing the plate in a solvent chamber, the separated bands corresponding to different compounds are visualized (often with UV light), physically scraped from the plate, and the desired compound is recovered by washing the adsorbent with a suitable solvent. rochester.educhemistryabc.com

Table 2: Chromatographic Methods for Bruceantinol A Purification

| Technique | Stationary Phase | Mobile Phase / Eluent System | Reference |

|---|---|---|---|

| UPLC-MS/MS | Acquity BEH C18 | Gradient of water (0.1% formic acid) and methanol (0.1% formic acid) | thieme-connect.com |

| Column Chromatography | Silica gel, ODS, Sephadex LH-20 | Not specified in detail, used in a sequence for separation. | (General knowledge from multiple sources) |

| Preparative TLC | Silica Gel | Appropriate solvent system to achieve separation. | rochester.educhemistryabc.com |

Structural Elucidation and Stereochemical Characterization of Bruceantinol a

Spectroscopic Methodologies for Structure Determination

The elucidation of Bruceantinol (B162264) A's structure was heavily reliant on a suite of spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netthieme-connect.com

Initial attempts to determine the molecular weight using electron impact (EI) mass spectrometry were not successful. researchgate.net The breakthrough came with the use of chemical ionization (CI) mass spectrometry with ammonia (B1221849) as the reactant gas. This technique yielded a clear quasi-molecular ion peak ([M+NH₄]⁺) at m/e 624. researchgate.net This established the molecular weight of Bruceantinol A as 606 amu, which was 42 atomic mass units higher than that of a related compound, bruceine C. This mass difference strongly suggested the presence of an additional acetoxy group in Bruceantinol A compared to the hydroxyl group in bruceine C. researchgate.net More recent analysis using ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) identified a major sodium adduct ion ([M+Na]⁺) at m/z 629.6. thieme-connect.com

¹H and ¹³C NMR spectroscopy were indispensable for mapping the molecular framework. researchgate.netresearchgate.netthieme-connect.com Comparison of the 250 MHz ¹H-NMR spectra of Bruceantinol A, bruceine C, and the peracetylated derivative of bruceine C provided substantial structural information. researchgate.net The key difference was observed in the ¹³C-NMR spectra. The resonance for C-4' in Bruceantinol A appeared at 82.2 ppm, a significant downfield shift compared to the 73.6 ppm signal for the same carbon in bruceine C. This chemical shift difference is characteristic of the C-4' hydroxyl group in bruceine C being acetylated in Bruceantinol A, thus confirming the latter as 4'-O-acetyl bruceine C. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, which are standard for complex quassinoids, would have been used to establish the connectivity of the entire carbon skeleton and the ester side chain. nih.govacs.orgresearchgate.net

Infrared (IR) spectroscopy would have revealed characteristic absorptions for hydroxyl (-OH) and carbonyl (C=O) functional groups, typical for the quassinoid skeleton. mdpi.com Similarly, Ultraviolet (UV) spectroscopy showed absorption maxima around 225 nm and 279 nm. researchgate.net

Table 1: Key Spectroscopic Data for Bruceantinol A

| Spectroscopic Technique | Observation | Implication | Reference |

|---|---|---|---|

| Mass Spectrometry (CI-MS) | [M+NH₄]⁺ ion peak at m/e 624 | Molecular weight is 606 amu | researchgate.net |

| Mass Spectrometry (UPLC-MS/MS) | [M+Na]⁺ ion at m/z 629.6 | Confirms molecular weight | thieme-connect.com |

| ¹³C-NMR Spectroscopy | C-4' resonance at δ 82.2 ppm | Indicates acetylation at C-4' position of the ester side chain | researchgate.net |

| UV Spectroscopy | λmax at 225 nm and 279 nm | Characteristic of the quassinoid chromophore | researchgate.net |

Stereochemical Assignment and Conformational Analysis

The stereochemistry of a molecule refers to the three-dimensional arrangement of its atoms. libretexts.orgwashington.edugacariyalur.ac.in For a complex molecule like Bruceantinol A with multiple chiral centers, determining the correct stereochemical configuration is crucial and challenging. The absolute configuration of the core quassinoid structure is generally inferred from the well-established biogenetic origin of these compounds from triterpenoid (B12794562) precursors. researchgate.net

The key stereochemical feature that required confirmation was the geometry of the double bond in the C-15 ester side chain. researchgate.net For the closely related bruceine C, this was unequivocally established through single-crystal X-ray analysis of its tetra-O-acetyl derivative. The X-ray diffraction data confirmed the trans configuration of the 2',3' double bond in the side chain. researchgate.net Given that Bruceantinol A is the 4'-O-acetyl derivative of bruceine C, it possesses the same stereochemistry in its core structure and the same trans configuration in the ester side chain. researchgate.net

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. quimicaorganica.org The rigid, polycyclic nature of the quassinoid skeleton, composed of fused six- and five-membered rings, significantly restricts its conformational freedom. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy, a 2D-NMR method, are vital for determining the spatial proximity of protons and thus confirming the relative stereochemistry and preferred conformation of the molecule in solution. researchgate.net

Comparative Structural Analysis with Related Quassinoids

The structure of Bruceantinol A is best understood by comparing it with other quassinoids isolated from the same plant sources, such as Brucea antidysenterica and Brucea javanica. acs.orgresearchgate.net Its closest relatives are bruceine C and the well-known antileukemic agent, bruceantin (B1667948). researchgate.netacs.org

Initially, the structure proposed for Bruceantinol A was identical to that of bruceine C. researchgate.netacs.org However, direct comparison showed they were distinct compounds. The definitive structural revision established that Bruceantinol A is 4'-O-acetyl bruceine C . researchgate.net Both compounds share the identical picrasane-type quassinoid core, known as bruceolide (B1213402), and a 4-hydroxy-3,4-dimethyl-2-pentenoate ester at the C-15 position. The only difference is that the tertiary hydroxyl group at the C-4' position of the ester side chain in bruceine C is acetylated in Bruceantinol A. researchgate.net

Bruceantin , another potent quassinoid, also features the same bruceolide core. acs.orgwikipedia.org The difference lies in the C-15 ester side chain. Bruceantin possesses a 3,4-dimethyl-2-pentenoate ester. acs.org Unlike Bruceantinol A and bruceine C, the ester side chain of bruceantin lacks the hydroxyl or acetoxy group at the C-4' position.

Brusatol (B1667952) is another related compound where the bruceolide core is esterified with a 3-methyl-2-butenoate group at C-15. researchgate.netresearchgate.net These variations in the C-15 ester side chain are a common theme among the bruceolide-type quassinoids and significantly influence their biological activity.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Class | Source Organism (Example) | Reference |

|---|---|---|---|

| Bruceantinol A | Quassinoid | Brucea antidysenterica | acs.org |

| Bruceine C | Quassinoid | Brucea amarissima | researchgate.net |

| Bruceantin | Quassinoid | Brucea antidysenterica | acs.orgwikipedia.org |

| Brusatol | Quassinoid | Brucea javanica | researchgate.netresearchgate.net |

| Bruceolide | Quassinoid Core | (Core structure of the above) | researchgate.net |

Biosynthetic Pathways and Precursors of Bruceantinol a

Proposed Biosynthetic Routes for Quassinoid Scaffold Formation

The biosynthesis of the complex quassinoid scaffold, the fundamental structure of Bruceantinol (B162264) A, is believed to originate from the oxidative degradation of a triterpenoid (B12794562) precursor. nih.govresearchgate.net The proposed pathway begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for all triterpenoids in eukaryotes. acs.org This cyclization is a remarkable enzymatic process that establishes the foundational polycyclic system. acs.org

It is widely suggested that quassinoids are formed from the apo-euphol or apo-tirucallol proto-triterpene skeletons. scholarsresearchlibrary.com A key development in understanding this process was the discovery that the biosynthesis of quassinoids and limonoids (structurally related triterpenoids) share a common intermediate, the protolimonoid melianol (B1676181). frontiersin.orgresearchgate.netnih.gov This finding confirmed the long-held hypothesis of a shared evolutionary origin for these two classes of natural products. frontiersin.org The initial steps leading to melianol are identical in both pathways. frontiersin.orgnih.gov From this branch point, a series of complex scaffold modifications, including ring cleavage and rearrangements, are proposed to occur, ultimately leading to the characteristic quassinoid core. biorxiv.org For instance, radioactive isotope labeling studies have suggested that different limonoid scaffolds arise from distinct intermediates, hinting at the divergent paths taken after the formation of shared precursors. biorxiv.org

Identification of Key Enzymatic Steps in Bruceantinol A Biosynthesis

While the complete biosynthetic pathway to Bruceantinol A remains to be fully elucidated, significant progress has been made in identifying the initial enzymatic steps. Research based on transcriptome and metabolome data from Ailanthus altissima, a known producer of quassinoids, has identified the first three enzymes in the pathway. frontiersin.orgnih.gov

These key enzymes are:

An oxidosqualene cyclase (OSC): This enzyme catalyzes the initial cyclization of 2,3-oxidosqualene to form the triterpenoid backbone. acs.orgfrontiersin.orgnih.gov Specifically, the oxidosqualene cyclase AaTS has been identified in A. altissima. nih.gov

Two cytochrome P450 monooxygenases (P450s): Following the initial cyclization, these enzymes carry out oxidative modifications. The identified P450s, AaCYP71CD4 and AaCYP71BQ17, are responsible for converting the initial cyclization product into the protolimonoid melianol. nih.gov

The combined action of these three enzymes establishes the early part of the quassinoid biosynthetic pathway. nih.gov The identification of further downstream enzymes, such as those responsible for the extensive oxidative modifications and rearrangements that characterize the final quassinoid structure, is an active area of research. nih.gov The use of co-expression analysis, where genes for later steps are expressed alongside the known early pathway genes, is a powerful tool for this purpose. researchgate.netnih.gov

Investigation of Biosynthetic Precursors

The primary precursor for the biosynthesis of all triterpenoids, including Bruceantinol A, is 2,3-oxidosqualene . acs.org This C30 hydrocarbon is derived from the mevalonate (B85504) pathway. The cyclization of 2,3-oxidosqualene by an oxidosqualene cyclase initiates the formation of the complex polycyclic structure. acs.org

A pivotal intermediate in the pathway is the protolimonoid melianol . frontiersin.orgresearchgate.netnih.gov The identification of melianol as a shared intermediate in both quassinoid and limonoid biosynthesis underscores its importance as a key branch point in the metabolic network of these plants. nih.govbiorxiv.org Further investigations have identified 21(S)-acetoxyl-apo-melianone as a subsequent protolimonoid intermediate, which has been isolated from a Meliaceae species and detected in Melia azedarach. biorxiv.org

The proposed biosynthetic pathway suggests that the apo-euphol or apo-tirucallol triterpene derivatives serve as earlier precursors that undergo oxidative degradation to form the quassinoid skeleton. scholarsresearchlibrary.com

Genetic and Molecular Basis of Biosynthetic Pathways

The advent of high-throughput sequencing technologies has significantly advanced our understanding of the genetic basis of quassinoid biosynthesis. Transcriptome analysis of plants like Ailanthus altissima and Eurycoma longifolia has been instrumental in identifying candidate genes involved in the pathway. scholarsresearchlibrary.comfrontiersin.orgnih.gov

Key findings from these genetic and molecular studies include:

Gene Co-expression: The genes encoding the early enzymes in quassinoid biosynthesis (AaTS, AaCYP71CD4, and AaCYP71BQ17) are co-expressed, providing strong evidence for their coordinated function in the pathway. nih.gov

Conserved Genes: The genes responsible for the initial steps leading to the formation of melianol are conserved between quassinoid-producing and limonoid-producing plant families. researchgate.net

Transcriptome Mining: Analysis of the transcriptome of E. longifolia has allowed for the identification of genes involved in 'terpenoid backbone biosynthesis' and 'sesquiterpenoid and triterpenoid biosynthesis', which are the foundational pathways leading to quassinoids. scholarsresearchlibrary.com

Differential Gene Expression: Studies have shown that the expression of genes related to quassinoid biosynthesis can be correlated with the age and maturity of the plant tissue, suggesting developmental regulation of the pathway. scholarsresearchlibrary.com

The availability of these genetic resources provides a powerful platform for further gene discovery and the eventual reconstitution of the entire Bruceantinol A biosynthetic pathway in a heterologous host system. researchgate.net

Comprehensive Analysis of Bruceantinol A S Mechanisms of Action

Signal Transduction Pathway Modulation

Bruceantinol (B162264) A has been identified as a modulator of key signal transduction pathways that are often dysregulated in pathological conditions. Its ability to interfere with these signaling cascades, such as the STAT3 pathway and cyclin-dependent kinases, is central to its mechanism of action.

A primary and extensively studied mechanism of Bruceantinol A is its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. medchemexpress.comresearchgate.net STAT3 is a critical transcription factor that, when constitutively activated, is involved in the progression of approximately 70% of human cancers. researchgate.netnih.gov Bruceantinol A interferes with this pathway at multiple levels.

Research has demonstrated that Bruceantinol A directly hampers the ability of the STAT3 protein to bind to its target DNA sequences in the genome. spandidos-publications.commdpi.com This action is highly potent, with studies reporting a strong inhibitory effect on STAT3's DNA-binding ability, showing a half-maximal inhibitory concentration (IC50) of 2.4 picomolar (pM). medchemexpress.comresearchgate.netnih.gov By preventing STAT3 from binding to gene promoters, Bruceantinol A effectively blocks the transcription of numerous downstream genes essential for tumor cell functions. spandidos-publications.commdpi.com

Bruceantinol A has been shown to block both the persistent, unregulated (constitutive) activation of STAT3 and its activation induced by external signals like Interleukin-6 (IL-6). medchemexpress.comresearchgate.netnih.gov This suppression occurs in a manner dependent on both the dose and duration of exposure to the compound. researchgate.netnih.gov The ability to inhibit both forms of activation suggests a comprehensive blockade of the STAT3 signaling axis. researchgate.net

As a direct consequence of inhibiting STAT3 activation and its DNA-binding capabilities, Bruceantinol A suppresses the transcription of key STAT3 target genes. medchemexpress.comresearchgate.netnih.gov These genes are crucial for cell survival and proliferation. bmbreports.org Research has specifically identified the downregulation of genes encoding for:

Anti-apoptosis factors: Including Myeloid Cell Leukemia-1 (MCL-1), Pituitary Tumor-Transforming Gene 1 (PTTG1), and Survivin. medchemexpress.comresearchgate.netnih.gov

Cell-cycle regulators: Such as c-Myc. medchemexpress.comresearchgate.netnih.gov

The inhibition of these target genes is a critical downstream effect of Bruceantinol A's interaction with the STAT3 pathway. researchgate.netmdpi.com

| Effect on STAT3 Pathway | Finding | Source(s) |

| DNA-Binding Inhibition | Strongly inhibits STAT3 DNA-binding with an IC50 of 2.4 pM. | researchgate.net, nih.gov, medchemexpress.com, bioscience.co.uk |

| Activation Suppression | Blocks both constitutive and IL-6-induced STAT3 activation. | researchgate.net, nih.gov, medchemexpress.com |

| Target Gene Downregulation | Suppresses transcription of MCL-1, PTTG1, Survivin, and c-Myc. | researchgate.net, nih.gov, medchemexpress.com |

In addition to its effects on the STAT3 pathway, Bruceantinol A has been identified as an inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK2, CDK4, and CDK6. nih.gov These kinases are fundamental regulators of the cell cycle, and their inhibition can halt cell cycle progression. mdpi.com

Bioinformatic and experimental studies have revealed that CDK2, CDK4, and CDK6 are direct targets of Bruceantinol A in breast cancer cell models. nih.gov The proposed mechanism involves the binding of Bruceantinol A to these kinases, which then facilitates their degradation through the proteasome pathway. nih.gov This targeted degradation of key cell cycle engines contributes to the compound's anti-proliferative effects. nih.gov The importance of this mechanism is highlighted by findings that the knockdown of CDK2, CDK4, or CDK6 in cancer cells reduces their sensitivity to Bruceantinol A. nih.gov

| Effect on CDKs | Finding | Source(s) |

| Targeted Kinases | Identified as an inhibitor of CDK2, CDK4, and CDK6. | nih.gov |

| Mechanism of Action | Potentially binds to CDK2/4/6 to facilitate protein degradation via the proteasome pathway. | nih.gov |

STAT3 Signaling Pathway Inhibition

Suppression of Constitutive and Inducible STAT3 Activation

Regulation of Core Cellular Processes

The modulation of the STAT3 and CDK signaling pathways by Bruceantinol A translates into the regulation of several core cellular processes essential for cell growth and survival.

Studies in various cancer models have elucidated these effects. In osteosarcoma cells, Bruceantinol A significantly decreases cell proliferation and migration while inducing apoptosis (programmed cell death). nih.govx-mol.net Similarly, in breast cancer cell lines, the compound has been shown to reduce cell growth, impede proliferation, and disrupt the cell cycle. nih.gov Depending on the specific cell line, it can induce either apoptosis or another form of cell death known as necrosis. nih.gov These outcomes are the direct result of the upstream molecular events, namely the inhibition of pro-survival and pro-proliferation signals from the STAT3 pathway and the cell cycle arrest caused by CDK inhibition. nih.govnih.gov

Induction of Apoptosis Mechanisms

Bruceantinol A is a potent inducer of apoptosis, the body's natural process of programmed cell death. x-mol.netnih.gov This process is critical for removing damaged or cancerous cells. Research has shown that treatment with bruceantinol A leads to cell death in various cancer cell lines, including osteosarcoma and breast cancer. x-mol.netnih.govnih.gov In human colorectal cancer (CRC) cells, bruceantinol A induces apoptosis without affecting normal colon epithelial cells. researchgate.net The induction of apoptosis is a key mechanism behind its antitumor effects. x-mol.netnih.gov

One of the primary ways bruceantinol A triggers apoptosis is by inhibiting the STAT3 signaling pathway. x-mol.netnih.gov STAT3 is a transcription factor that, when activated, promotes the expression of anti-apoptotic genes like Mcl-1, PTTG1, and survivin. researchgate.netdovepress.com By blocking STAT3, bruceantinol A suppresses the transcription of these genes, thereby promoting apoptosis. researchgate.netmedchemexpress.com Specifically, in CRC, the continuous activation of STAT3 by IL-6 drives anti-apoptotic pathways. dovepress.com Bruceantinol A effectively blocks this IL-6-induced STAT3 activation. researchgate.net Studies in multiple myeloma cells have also shown that the related compound bruceantin (B1667948) induces apoptosis, which is dependent on the activation of caspases, key enzymes in the apoptotic process. researchgate.net

Inhibition of Cell Proliferation Dynamics

Bruceantinol A significantly curtails the proliferation of cancer cells. x-mol.netnih.gov This has been observed in various cancer models, including colorectal cancer and osteosarcoma. x-mol.netnih.govresearchgate.net The compound's ability to inhibit STAT3 is central to this effect, as STAT3 activation is a known driver of cancer cell proliferation. researchgate.netmdpi.com By suppressing STAT3, bruceantinol A downregulates the expression of cell-cycle regulators like c-Myc, which are crucial for cell proliferation. researchgate.netmedchemexpress.com

In breast cancer cells, bruceantinol A has been shown to impede cell proliferation in a dose- and time-dependent manner and disrupt the cell cycle. nih.gov This effect is linked to its function as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6, which are essential for cell cycle progression. nih.govpatsnap.com Furthermore, in multiple myeloma cancer stem cells, the related compound bruceantin has demonstrated potent antiproliferative activity and induced cell cycle arrest. researchgate.net

| Cell Line | Cancer Type | Effect of Bruceantinol A on Proliferation | Key Molecular Targets |

| HCT116 | Colorectal Cancer | Inhibition of proliferation | STAT3, c-Myc |

| Osteosarcoma Cells | Osteosarcoma | Decreased proliferation | STAT3 |

| MCF-7, MDA-MB-231 | Breast Cancer | Reduced growth, impeded proliferation | CDK2, CDK4, CDK6 |

| Multiple Myeloma CSCs | Multiple Myeloma | Potent antiproliferative activity (Bruceantin) | Notch pathway |

Attenuation of Cell Migration

The spread of cancer cells to other parts of the body, a process known as metastasis, is a major cause of mortality. Bruceantinol A has been shown to effectively inhibit the migration of cancer cells. x-mol.netnih.gov In osteosarcoma cells, treatment with bruceantinol A significantly decreased cell migration. x-mol.netnih.gov This inhibitory effect on migration is also linked to the suppression of the STAT3 signaling pathway, which is known to promote cancer cell invasion and migration. x-mol.netnih.govmdpi.com

Research on related quassinoids, like brusatol (B1667952), has further illuminated this mechanism. Brusatol was found to attenuate STAT3-driven metastasis in hepatocellular carcinoma. frontiersin.org In triple-negative breast cancer cells, bruceine D, another quassinoid, inhibited cell migration and invasion by suppressing the PI3K/AKT pathway. frontiersin.org Studies on multiple myeloma cancer stem cells also showed that bruceantin could inhibit cell migration. researchgate.net

Inhibition of Protein Synthesis

A key mechanism of action for bruceantinol A and other quassinoids is the inhibition of protein synthesis. nih.gov This is a critical process for rapidly dividing cancer cells, which have an accelerated rate of protein synthesis to support their growth. nih.gov Research has shown that bruceantinol A's ability to inhibit protein synthesis is dependent on the structure of its C15 side chain. nih.gov

Importantly, studies have revealed that while bruceantinol A effectively inhibits protein synthesis in human colon cancer cells, it does not have the same effect on normal human colon epithelial cells. nih.gov This suggests a potential therapeutic window for targeting cancer cells. The inhibitory effect of quassinoids on protein synthesis is similar to that of other known protein synthesis inhibitors like homoharringtonine. nih.gov The global inhibition of protein synthesis is considered a primary mechanism for the potent cytotoxic effects of related compounds like brusatol. researchgate.net

Molecular Interaction and Binding Studies

The anticancer effects of Bruceantinol A are rooted in its direct interactions with specific molecular targets within cancer cells.

Direct Target Binding Characterization (e.g., STAT3)

A primary molecular target of bruceantinol A is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. x-mol.netnih.govresearchgate.net STAT3 is a transcription factor that is persistently active in a majority of human cancers, where it promotes tumor growth, proliferation, and prevents apoptosis. researchgate.netspandidos-publications.com Bruceantinol A has been identified as a novel and potent STAT3 inhibitor. researchgate.net

Studies have demonstrated that bruceantinol A directly binds to STAT3, preventing its activation. x-mol.netnih.gov This binding strongly inhibits the DNA-binding ability of STAT3, with a reported IC50 of 2.4 pM in colorectal cancer models. researchgate.netmedchemexpress.com The interaction hampers STAT3 from binding to the promoters of its target genes, thereby suppressing their transcription. spandidos-publications.com This direct inhibition of STAT3 has been observed in both colorectal cancer and osteosarcoma cells. x-mol.netnih.govresearchgate.net The ability of bruceantinol A to bind to STAT3 is influenced by its C15 side chain. researchgate.net

Computational Modeling and Simulation (e.g., Molecular Docking)

Computational methods, such as molecular docking, have been employed to understand the interaction between bruceantinol A and its targets at a molecular level. researchgate.net Molecular docking analyses have supported the experimental findings that bruceantinol A binds to STAT3. researchgate.net These simulations help to visualize the potential binding modes and interactions between the small molecule and the protein.

In the context of colorectal cancer, molecular docking was used to investigate the structure-activity relationship of various quassinoids, including bruceantinol A, with STAT3. researchgate.net The LibDock method was used to analyze and calculate docking scores, providing insights into the binding affinity. researchgate.net Similarly, in breast cancer research, molecular docking analysis was used to validate CDK2, CDK4, and CDK6 as targets of bruceantinol A, suggesting that it can potentially bind with these proteins to facilitate their degradation. nih.gov Such computational studies are valuable for predicting and understanding the molecular basis of a drug's mechanism of action.

Structure Activity Relationship Sar Studies of Bruceantinol a and Analogs

Identification of Essential Structural Features for Biological Activity

The cytotoxic and antimalarial activities of quassinoids are highly dependent on several core structural features. Research has consistently pointed to a few key elements within the quassinoid skeleton that are considered critical for their biological effects. bioline.org.brscielo.br

Key structural requirements for the activity of many quassinoids include:

An α,β-unsaturated ketone in the A ring. bioline.org.brscielo.br

An epoxymethylene bridge on the C ring. bioline.org.brscielo.br

An ester functionality at the C-15 position. bioline.org.brscielo.br

The presence of an ether bridge is also a significant determinant of activity. For instance, studies on a set of quassinoids for their effect on the AP-1 transcription factor pathway revealed that activity was predominantly associated with a C-17 ether bridge. nih.gov

The general quassinoid structure, which forms the basis for these active compounds, is a degraded tetracyclic triterpene. researchgate.net The specific arrangement and type of functional groups on this scaffold dictate the potency and selectivity of their biological actions.

Table 1: Essential Structural Features of Quassinoids for Biological Activity

| Structural Feature | Ring/Position | Associated Activity | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone | A Ring | Antimalarial, Cytotoxic | bioline.org.br, scielo.br |

| Epoxymethylene Bridge | C Ring | Antimalarial, Cytotoxic | bioline.org.br, scielo.br |

| Ester Functionality | C-15 | Antimalarial, Cytotoxic | bioline.org.br, scielo.br |

| Ether Bridge | C-17 | AP-1 Inhibition | nih.gov |

| Hydroxyl Group | C-12 | Cytotoxic, Larvicidal, Antimalarial | bioline.org.br |

Functional Significance of Specific Moieties (e.g., C15 Side Chain)

The substituent at the C-15 position of the quassinoid skeleton is a major determinant of biological activity. The nature of the ester side chain at this position significantly influences the compound's potency. Bruceantinol (B162264) itself is an ester of bruceine C, specifically 4′-O-acetyl bruceine C. researchgate.net

Studies have shown that modifications to this C-15 side chain can dramatically alter the compound's efficacy. It is suggested that oxidation of the C-15 side chain can lead to the deactivation of the compound, potentially limiting its therapeutic effectiveness. bioline.org.br This highlights the critical role of the intact ester group for maintaining potent anti-tumor activity. researchgate.netbioline.org.br

Furthermore, the presence of a hydroxyl group at the C-12 position has been identified as important for the cytotoxic, larvicidal, and antimalarial activities observed in certain quassinoids. bioline.org.br When this hydroxyl group was acetylated in derivatives of neosergeolide and isobrucein B, a decrease in their biological activity was observed, providing evidence for the functional importance of the free hydroxyl group at C-12. bioline.org.br

Table 2: Impact of Specific Moieties on Quassinoid Activity

| Moiety | Position | Functional Significance | Reference |

|---|---|---|---|

| Ester Side Chain | C-15 | Essential for potent antileukemic and cytotoxic activity. researchgate.net Oxidation can lead to deactivation. bioline.org.br | bioline.org.br, researchgate.net |

| Hydroxyl Group | C-12 | Important for cytotoxic, larvicidal, and antimalarial activities. bioline.org.br | bioline.org.br |

Impact of Chemical Derivatization on Target Engagement and Cellular Effects

The chemical modification, or derivatization, of bruceantinol A and related quassinoids has been a key strategy to probe their mechanism of action and to potentially enhance their therapeutic properties. gardp.orgbioline.org.br These modifications provide insight into how specific functional groups influence target engagement and the resulting cellular responses, such as apoptosis and cell cycle arrest. nih.gov

For example, the acetylation of the C-12 hydroxyl group in the quassinoids neosergeolide and isobrucein B resulted in derivatives with reduced cytotoxic and antimalarial activity, indicating that this modification negatively impacts their biological function. bioline.org.br

Conversely, strategic derivatization of the C-15 side chain has been explored to improve stability and potency. Since oxidation of this side chain can cause deactivation, analogs have been synthesized with modifications designed to resist metabolic breakdown. bioline.org.br One such approach involved the introduction of fluorine into the C-15 side chain. A synthesized analog containing a 4,4,4-trifluoro-3-hydroxy-3-methylbutanoyl group at C-15 was found to be highly potent, demonstrating that targeted chemical derivatization can enhance the desired cellular effects. bioline.org.br

Table 3: Effect of Derivatization on Biological Activity of Quassinoid Analogs

| Parent Compound | Derivatization | Effect on Activity | Reference |

|---|---|---|---|

| Neosergeolide / Isobrucein B | Acetylation of C-12 hydroxyl group | Decreased cytotoxic, larvicidal, and antimalarial activity | bioline.org.br |

| Bruceantin (B1667948) | Fluorination of C-15 side chain | Enhanced potency | bioline.org.br |

Preclinical Efficacy Studies of Bruceantinol a in Research Models

In Vitro Pharmacological Investigations

Bruceantinol (B162264) A has demonstrated significant antineoplastic properties in preclinical studies involving human colorectal cancer (CRC) cell lines. The compound has been identified as a potent, novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcriptional factor implicated in oncogenic signaling. unibo.itnih.gov Research has shown that STAT3 is constitutively active in a high percentage of human cancers, making it a critical target for therapeutic intervention. nih.gov

In vitro studies revealed that bruceantinol A strongly inhibits the DNA-binding ability of STAT3 with a half-maximal inhibitory concentration (IC50) reported to be as low as 2.4 pM. unibo.itnih.gov This inhibition effectively blocks both constitutive and IL-6-induced STAT3 activation in a manner dependent on concentration and time. unibo.itnih.gov The functional consequence of this inhibition is the suppression of transcription for various STAT3 target genes that are crucial for cancer cell survival and proliferation. These include genes encoding anti-apoptosis factors such as MCL-1, PTTG1 (survivin), and the cell-cycle regulator c-Myc. unibo.itnih.gov

The antiproliferative activity of bruceantinol A has been quantified in specific colorectal cancer cell models. For instance, in the human HCT-116 colorectal cancer cell line, bruceantinol A exhibited an IC50 value of 0.05 μM after 72 hours of incubation. mdpi.com Further studies have explored the development of resistance, noting that cell lines made resistant to bruceantinol A (HCT116BR and HCA7BR) showed cross-resistance to other protein synthesis inhibitors, suggesting a complex mechanism of action beyond STAT3 inhibition alone. mdpi.com

Table 1: Antineoplastic Activity of Bruceantinol A in Colorectal Cancer Cell Lines

| Cell Line | Activity Metric | Value | Assay Details |

|---|---|---|---|

| HCT-116 | IC50 | 0.05 µM | 72-hour incubation, WST-1 assay mdpi.com |

The therapeutic potential of bruceantinol A has been extended to osteosarcoma (OS), the most prevalent primary malignant bone tumor. nih.govx-mol.net Although historically recognized for its effects in other cancers, its efficacy against osteosarcoma has only recently been investigated. nih.govx-mol.net

Studies have shown that bruceantinol A significantly reduces the proliferation and migration of osteosarcoma cells in vitro. nih.govx-mol.net Furthermore, the compound was found to induce apoptosis, a form of programmed cell death, leading to a decrease in viable cancer cells without causing alterations to the cell cycle. nih.govx-mol.net The primary mechanism of action identified in osteosarcoma models is consistent with findings in colorectal cancer, involving the direct binding to and inhibition of the STAT3 signaling pathway at low nanomolar concentrations. nih.govx-mol.net This potent suppression of STAT3 signaling underscores its potential as a therapeutic candidate for osteosarcoma. nih.govx-mol.net While the specific osteosarcoma cell lines and corresponding IC50 values were not detailed in the reviewed literature, the qualitative anti-tumor effects and the molecular mechanism have been clearly established. nih.govx-mol.net

Bruceantinol A has shown cytotoxic effects against human breast cancer cell lines, with research focusing on models such as the MCF-7 and MDA-MB-231 lines. mdpi.comresearchgate.net The compound's antiproliferative activity against the MCF-7 cell line was determined to have an IC50 value of 0.063 μM. mdpi.com

Recent investigations into its mechanism of action revealed that bruceantinol A reduces the growth of both MCF-7 and MDA-MB-231 cells in a dose- and time-dependent manner. researchgate.net The compound was found to disrupt the cell cycle and impede proliferation. Interestingly, the mode of cell death induced by bruceantinol A appeared to be cell-line specific; it induced necrosis in MCF-7 cells, while in MDA-MB-231 cells, it triggered apoptosis. researchgate.net Bioinformatics and subsequent experimental validation identified cyclin-dependent kinases CDK2, CDK4, and CDK6 as key targets of bruceantinol A in breast cancer cells. The compound is thought to bind to these kinases, facilitating their degradation through the proteasome pathway and thereby exerting its anti-breast cancer effects. researchgate.net

Table 2: Antineoplastic Activity of Bruceantinol A in Breast Cancer Cell Lines

| Cell Line | Activity Metric | Value | Notes |

|---|---|---|---|

| MCF-7 | IC50 | 0.063 µM | Cytotoxicity against human breast cancer cells mdpi.com |

| MCF-7 | Growth Reduction | Dose- and time-dependent | Induces necrosis researchgate.net |

Beyond its antineoplastic effects, bruceantinol A has been investigated for its anti-infective properties. Specifically, it has demonstrated antiviral activity against certain plant viruses. nii.ac.jpresearchgate.net In studies utilizing a green fluorescent protein (GFP)-tagged pepper mottle virus (PepMoV), a pathogen that affects pepper plants, bruceantinol A was identified as a potent inhibitor. nii.ac.jpresearchgate.net

Bruceantinol A was one of five quassinoid compounds isolated from the methanol (B129727) extract of Brucea javanica that were tested for their ability to inhibit PepMoV. researchgate.net All the isolated compounds showed inactivation effects in systemic host plants. Bruceantinol A was highlighted as being particularly potent, exhibiting a minimum inhibitory concentration of 10 μM. nii.ac.jpresearchgate.net These findings, derived from a leaf-disc based assay, point to the potential of bruceantinol A as an antiviral agent. nii.ac.jpresearchgate.net

Table 3: Antiviral Activity of Bruceantinol A

| Virus | Activity Metric | Value | Method |

|---|

Anti-Infective Activity Assessment

Antiparasitic Activity (e.g., Babesia gibsoni, Trypanosoma evansi)

Bruceantinol A has demonstrated notable in vitro activity against several protozoan parasites. Research has shown its efficacy against Babesia gibsoni, a parasite that causes canine babesiosis. In one study, Bruceantinol A exhibited an IC50 value of 12 ng/mL against B. gibsoni. chemfaces.com Another study reported an IC50 of 19.8 nM. niph.go.jp This potency is significant when compared to the clinically used drug diminazene (B1218545) aceturate, which has a higher IC50 of 103 ng/mL. chemfaces.com

The compound has also been evaluated for its activity against Trypanosoma evansi, the causative agent of surra in animals. cabidigitallibrary.org Studies have identified Bruceantinol A as one of the most potent quassinoids against this parasite, with a reported IC50 value of 3.34 nM. niph.go.jpphytopurify.com This was part of a broader investigation of quassinoids isolated from the plant Brucea javanica, where several related compounds also showed strong antitrypanosomal effects. niph.go.jpphytopurify.com The structural features of these quassinoids, particularly a diosphenol moiety in ring A and the nature of the C-15 side chain, appear to be important for their antiparasitic activity. niph.go.jp

Table 1: In Vitro Antiparasitic Activity of Bruceantinol A

| Parasite | IC50 Value | Source(s) |

|---|---|---|

| Babesia gibsoni | 12 ng/mL | chemfaces.com |

| Babesia gibsoni | 19.8 nM | niph.go.jp |

Antibacterial Activity

While primarily investigated for its anticancer and antiparasitic properties, some research has noted that Bruceantinol A possesses antibacterial effects. x-mol.netnih.govnih.gov However, detailed studies specifying the bacterial strains and the extent of its activity are less prominent in the available literature compared to its other bioactivities. The compound is often mentioned as having antibacterial properties in broader descriptions of its pharmacological profile. nih.gov

In Vivo Efficacy Studies in Animal Models

Antineoplastic Activity in Xenograft Models

Colorectal Cancer Xenografts

Bruceantinol A has shown significant antineoplastic activity in preclinical xenograft models of human colorectal cancer (CRC). nih.govresearchgate.net In studies using mice bearing HCT116 colorectal cancer xenografts, administration of Bruceantinol A resulted in a substantial inhibition of tumor growth. nih.govresearchgate.net This antitumor effect is linked to its ability to act as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively active in cancer cells. nih.govresearchgate.net Bruceantinol A has been shown to block the activation of STAT3 and suppress the transcription of its target genes, which are involved in cell survival and proliferation. nih.govresearchgate.net

Table 2: Effect of Bruceantinol A on Colorectal Cancer Xenografts

| Cell Line | Animal Model | Key Finding | Source(s) |

|---|---|---|---|

| HCT116 | Mice | Significant inhibition of tumor growth. | nih.govresearchgate.net |

Osteosarcoma Xenografts

The efficacy of Bruceantinol A has also been evaluated in osteosarcoma xenograft models. x-mol.netnih.govontosight.ai Research demonstrates that the compound potently suppresses tumor growth in these in vivo models. x-mol.netnih.gov The mechanism of action in osteosarcoma is also attributed to its inhibition of the STAT3 signaling pathway. x-mol.netnih.gov Studies have shown that Bruceantinol A directly binds to STAT3, preventing its activation and thereby inhibiting the proliferation and migration of osteosarcoma cells and inducing cell death. x-mol.netnih.gov These findings highlight its potential as a therapeutic candidate for osteosarcoma. x-mol.netnih.gov

Investigations in Genetically Modified Animal Models (e.g., STAT3-knockout models)

To further validate the mechanism of action of Bruceantinol A, studies have utilized genetically modified animal models, specifically those involving STAT3. nih.govresearchgate.net In a key study, the antitumor effect of Bruceantinol A was tested in mice bearing xenografts from a STAT3-knockout (STAT3-/-) colorectal cancer cell line. nih.govresearchgate.netresearchgate.net The results showed that Bruceantinol A had no significant inhibitory effect on the growth of these STAT3-/- tumors. nih.govresearchgate.netresearchgate.net This provides strong evidence that the anticancer activity of Bruceantinol A is mediated through its inhibition of the STAT3 signaling pathway. The lack of efficacy in the absence of STAT3 confirms that STAT3 is a critical target for the compound's therapeutic action in cancer. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Bruceantinol A |

| Brusatol (B1667952) |

| Bruceantin (B1667948) |

| Bruceine A |

| Bruceine B |

| Bruceine C |

| Bruceine J |

| Bruceantinol B |

| Dehydrobruceine A |

| Dehydrobruceine B |

| Dehydrobrusatol |

| Diminazene aceturate |

| Irinotecan |

| Sinomenine |

Anti-Infective Efficacy in Animal Models

While extensive research has focused on the anticancer properties of quassinoids, studies on the in vivo anti-infective capabilities of Bruceantinol A are less common. However, the available preclinical data, primarily from research on related compounds and extracts containing Bruceantinol A, indicate a potential for anti-infective activity, particularly against parasitic pathogens.

Research into the broader family of quassinoids, to which Bruceantinol A belongs, has demonstrated notable antimalarial effects. For instance, while not a direct study on the isolated compound, an extract of Brucea javanica fruit, which contains bruceantinol, bruceantin, and bruceine A, was tested against the Wellcome/Liverpool strain of Plasmodium. tandfonline.com Studies on other quassinoids have shown activity against chloroquine-resistant strains of P. falciparum in vitro. tandfonline.com For example, simalikalactone D, glaucarubinone, and soularubinone (B1681058) exhibit high activity against these resistant malaria strains. tandfonline.com

In one study, bruceantin, a closely related quassinoid, was found to be more than twice as active as bruceantinol against P. falciparum in vitro. researchgate.netasm.org This suggests that the specific chemical structure, particularly the ester function at C-15, plays a crucial role in the compound's antimalarial potency. researchgate.netasm.org

Beyond malaria, Bruceantinol A has been identified as an inhibitor of the pepper mottle virus in pepper, indicating potential antiviral applications, though this is not an animal model of infection. medchemexpress.com The primary mechanism of action for quassinoids like bruceantin is believed to be the inhibition of ribosomal protein synthesis in eukaryotes, a different mode of action from many conventional antimalarial drugs. tandfonline.com This unique mechanism underscores the potential of these compounds as novel anti-infective agents, particularly in the face of growing drug resistance. tandfonline.com

While direct in vivo studies focusing solely on Bruceantinol A for specific infections are limited in the public domain, the consistent anti-infective signals from its parent plant extracts and closely related quassinoids in preclinical models warrant further investigation into its efficacy in animal models of various infectious diseases.

**Table of Efficacy Data for Related Quassinoids against *P. falciparum***

| Compound | Test System | Target | Observed Effect | Citation |

|---|---|---|---|---|

| Bruceantin | In vitro | P. falciparum (chloroquine-resistant K1 strain) | IC50: 0.8 ng/mL | oup.com |

| Bruceantinol | In vitro | P. falciparum (chloroquine-resistant K1 strain) | IC50: 2.1 ng/mL | oup.com |

| Bruceine A | In vitro | P. falciparum (chloroquine-resistant K1 strain) | IC50: 10.5 ng/mL | oup.com |

| Bruceine B | In vitro | P. falciparum (chloroquine-resistant K1 strain) | IC50: 10.8 ng/mL | oup.com |

| Bruceine C | In vitro | P. falciparum (chloroquine-resistant K1 strain) | IC50: 5.1 ng/mL | oup.com |

| Simalikalactone D | In vitro | P. falciparum | High activity against chloroquine-resistant strains | tandfonline.com |

| Glaucarubinone | In vitro | P. falciparum | High activity against chloroquine-resistant strains | tandfonline.com |

| Soularubinone | In vitro | P. falciparum | High activity against chloroquine-resistant strains | tandfonline.com |

Synthetic Strategies for Bruceantinol a and Its Derivatives

Total Synthesis Approaches to the Bruceantinol (B162264) A Scaffold

The total synthesis of bruceantinol A and its congeners, such as bruceantin (B1667948), represents a formidable challenge in organic chemistry due to their highly oxygenated and stereochemically complex polycyclic framework. jst.go.jp Several research groups have undertaken the task of assembling the quassinoid core, employing a variety of synthetic strategies.

One of the earliest and most notable achievements was the total synthesis of bruceantin. A key strategy involved the construction of a pentacyclic lactone intermediate, which was then converted in multiple steps to a 15-deoxybruceolide derivative. jst.go.jp A critical challenge in the final stages of the synthesis was the regio- and stereoselective oxidation at the C-15 position to install the hydroxyl group characteristic of the bruceolide (B1213402) core. jst.go.jp This was accomplished through a sequence of reactions involving selective reduction, dehydration, and stereoselective oxidation. jst.go.jp

Other approaches to the broader quassinoid skeleton have utilized powerful bond-forming reactions to construct the intricate ring system. These methods include:

Intramolecular Diels-Alder (IMDA) Reactions: This strategy has been employed to rapidly assemble the polycyclic core. For instance, a synthesis of the AB ring system of bruceantin was achieved using a stereoselective IMDA reaction, which successfully established four stereocenters in a single step. uef.fi

Annulation Strategies: A concise approach to the tetracyclic core of quassinoids has been developed using an annulation reaction between two unsaturated carbonyl components, initiated by a catalytic hydrogen atom transfer. nih.gov This method allows for the efficient and enantioselective synthesis of the quassin (B1678622) core structure. nih.gov

Radical Cyclizations: Research has explored the use of radical cyclizations to form key carbocyclic rings within the quassinoid scaffold. acs.org

Tandem Reactions: A novel tandem cross-coupling/SN2' reaction has been developed to generate the polycyclic core architecture of quassinoids in a highly efficient manner, forming multiple carbon-carbon bonds in a few steps. researchgate.net

These diverse synthetic routes highlight the ingenuity required to construct such complex natural products and provide a foundation for producing the bruceantinol A scaffold and its analogs for further biological investigation. uef.finih.gov

| Synthetic Strategy | Key Reaction | Target Core/Fragment | Reference |

| Total Synthesis of Bruceantin | Regio- and stereoselective oxidation | Pentacyclic lactone | jst.go.jp |

| Intramolecular Cyclization | Stereoselective Diels-Alder reaction | AB ring system of bruceantin | uef.fi |

| Annulation Approach | Catalytic hydrogen atom transfer | Tetracyclic quassinoid core | nih.gov |

| Tandem Reaction | Cross-coupling/SN2' reaction | Polycyclic quassinoid core | researchgate.net |

Semi-Synthesis and Chemical Modification of Isolated Bruceantinol A

Due to the complexity and low yields of total synthesis, semi-synthesis starting from more abundant, naturally occurring quassinoids has become a practical and widely used approach to generate bruceantinol A analogs. nih.govscielo.br Bruceine A, another quassinoid isolated from Brucea javanica, is a common starting material for these modifications. nih.gov

A general semi-synthetic route to produce analogs with varied C15 side chains involves a multi-step process:

Protection: The highly reactive hydroxyl group at the C3 position of a starting quassinoid like bruceine A is protected, often as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). nih.gov

Saponification: The ester group at the C15 position is then selectively cleaved, typically through saponification, to yield a C15 alcohol intermediate. nih.gov

Esterification: This alcohol is subsequently re-esterified with a variety of carboxylic acids to introduce novel side chains. nih.gov

Deprotection: Finally, the protecting group at C3 is removed to yield the desired bruceantinol A analog. jst.go.jp

This modular approach allows for the systematic modification of the C15 ester group, which has been identified as a critical determinant of the compound's biological activity. nih.gov It has been noted that the hydroxyl groups at C11 and C12 are generally unreactive to these modifications due to steric hindrance and intramolecular hydrogen bonding. nih.gov The semi-synthesis of derivatives is a valuable tool for creating libraries of related compounds to explore structure-activity relationships and to potentially develop new therapeutic agents with improved properties. scielo.br

| Starting Material | Key Modification Step | Resulting Product | Reference |

| Bruceine A | Protection, Saponification, Esterification, Deprotection | C15-modified quassinoid analogs | nih.gov |

| Isobrucein B | Acetylation | 1,12-diacetylisobrucein B | scielo.br |

| Harringtonolide | Substitution at tropone, reduction of lactone | Novel Harringtonolide derivatives | nih.gov |

| Betulin | Esterification with α-lipoic acid | α-lipoic esters of triterpenoids | mdpi.com |

Design and Synthesis of Novel Bruceantinol A Analogs for Structure-Activity Relationship Elucidation

The design and synthesis of novel analogs of bruceantinol A are crucial for elucidating the structure-activity relationships (SAR) that govern its potent biological effects. nih.govbioline.org.br By systematically altering different parts of the molecule, researchers can identify the key structural features, or pharmacophores, responsible for its activity. bioline.org.br

A primary focus of SAR studies on quassinoids has been the modification of the C15 side chain. nih.gov Research has demonstrated that the nature of this ester group significantly influences the compound's cytotoxicity and ability to inhibit protein synthesis. For example, a semi-synthesized analog with a C15 furan (B31954) ring side chain exhibited more potent cytotoxicity than the natural product bruceolide, which lacks a C15 side chain altogether. nih.gov This suggests that the C15 substituent may play a role in cellular uptake or interaction with the biological target. nih.gov

The general findings from SAR studies of quassinoid analogs indicate several important structural considerations for maintaining or enhancing biological activity:

The C15 Ester: The presence and structure of the ester at C15 are critical for potent activity. nih.gov

The A-Ring: Modifications to the A-ring can impact activity.

The α,β-Unsaturated Ketone: This functionality in the A-ring is often important for cytotoxicity.

The Epoxide Moiety: The epoxide in the C-ring is another common feature among active quassinoids.

Methodological Considerations in Bruceantinol a Research

Development of Analytical Methods for Quantification in Biological Matrices

A critical aspect of studying the pharmacokinetic properties of any potential therapeutic agent is the ability to reliably measure its concentration in biological fluids and tissues. thieme-connect.com For Bruceantinol (B162264) A, highly sensitive and specific analytical methods have been developed to achieve this. nih.gov

A rapid, sensitive, and specific ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantitative determination of Bruceantinol A in rat plasma. thieme-connect.comnih.govresearchgate.net This analytical technique is favored for its high sensitivity, selectivity, and robustness in complex biological matrices. bioanalysis-zone.com

The established method involves a straightforward liquid-liquid extraction of Bruceantinol A from plasma samples using ethyl acetate (B1210297). thieme-connect.comnih.gov Chromatographic separation is achieved on a UPLC BEH C18 column. thieme-connect.comnih.gov The analysis is performed using an electrospray ionization source operating in the positive ion mode (+ESI), with quantification carried out via multiple reaction monitoring (MRM). thieme-connect.comnih.gov The MRM transition specifically used to quantify Bruceantinol A is m/z 629.6 → 569.5. thieme-connect.comnih.gov Sinomenine is often used as an internal standard (IS) to ensure accuracy. thieme-connect.comnih.gov

This UPLC-MS/MS method has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, and accuracy. thieme-connect.comnih.gov The intra-day and inter-day precision (relative standard deviation, RSD) were found to be within 15%, and the accuracy (relative error, RE) ranged from -15% to 15%, meeting the accepted criteria for bioanalytical method validation. thieme-connect.com The rapid run time of approximately 3 minutes per sample makes it efficient for pharmacokinetic studies. thieme-connect.com

Table 1: Key Parameters of UPLC-MS/MS Method for Bruceantinol A Quantification

| Parameter | Specification | Reference |

|---|---|---|

| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | thieme-connect.com |

| Biological Matrix | Rat Plasma | thieme-connect.comnih.gov |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate | thieme-connect.comnih.gov |

| Chromatographic Column | UPLC BEH C18 (2.1mm × 50mm) | thieme-connect.comnih.gov |

| Mobile Phase | Gradient elution with water (0.1% formic acid) and methanol (B129727) (0.1% formic acid) | thieme-connect.comnih.gov |

| Ionization Mode | Positive Electrospray Ionization (+ESI) | thieme-connect.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Mass Transition (Bruceantinol A) | m/z 629.6 → 569.5 | thieme-connect.comnih.gov |

| Internal Standard (IS) | Sinomenine (m/z 330.5 → 207.3) | thieme-connect.comnih.gov |

Advanced Preclinical Model Development and Utilization

To evaluate the biological effects of Bruceantinol A, researchers utilize sophisticated preclinical models that can effectively mimic human disease environments. mdpi.com These include both in vitro cellular systems and in vivo animal models. ontosight.ai

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to better represent the complex cellular interactions and microenvironments of in vivo tissues compared to traditional 2D monolayer cultures. mdpi.comnih.govresearchgate.net These advanced models, which include spheroids and organoids, provide a more physiologically relevant platform for studying disease progression and testing the efficacy of therapeutic compounds. nih.govfrontiersin.org While specific studies detailing the use of 3D cultures for Bruceantinol A research are emerging, the compound has been extensively studied in various in vitro cancer cell line models. These studies have demonstrated its potent antitumor activity in human colorectal cancer (CRC) and osteosarcoma (OS) cells. nih.govresearchgate.netmedchemexpress.com The use of these cell lines provides foundational data on the compound's cellular effects, such as its ability to decrease cell proliferation and migration, and induce apoptosis. nih.gov

In vivo animal models are indispensable for studying the systemic effects and antitumor activity of compounds in a whole-organism context. ontosight.ainih.gov For Bruceantinol A, xenograft tumor models in mice are the primary choice. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors that can be used to assess the efficacy of a treatment. mdpi.com

Research has shown that Bruceantinol A significantly inhibits tumor growth in human colorectal cancer (CRC) xenografts. researchgate.netnih.gov Another study confirmed its potent ability to suppress tumor growth in an osteosarcoma xenograft model using BALB/c nude mice. nih.gov The selection of the animal model is crucial and often involves strains like athymic nude mice that can accept foreign tumor grafts. mdpi.comresearchgate.net These in vivo studies have been pivotal in demonstrating the compound's therapeutic potential. nih.govresearchgate.net

Table 2: Examples of In Vivo Animal Models Used in Bruceantinol A Research

| Animal Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Human Colorectal Cancer (CRC) Xenograft in Mice | Colorectal Cancer | Significant inhibition of tumor xenograft growth. | researchgate.netnih.gov |

| Osteosarcoma Xenograft in BALB/c Nude Mice | Osteosarcoma | Potent suppression of tumor growth. | nih.gov |

| STAT3-/- Tumor Model | Colorectal Cancer | No inhibitory effect observed, confirming STAT3 as a key target. | researchgate.netnih.gov |

Development and Validation of In Vitro Cellular Models (e.g., 3D cultures)

Application of Integrated Research Methodologies

Understanding the multifaceted mechanism of action of natural compounds often requires integrated research strategies that go beyond single-target analysis. frontiersin.org

Network pharmacology and systems biology are powerful computational approaches used to explore the complex interactions between drugs, multiple protein targets, and biological pathways. frontiersin.orginnovareacademics.inresearchgate.net These methods analyze large datasets to build interaction networks, helping to predict and explain the mechanisms of action for compounds like Bruceantinol A. researchgate.netdrugtargetreview.com

By integrating data, these approaches can identify the key targets and pathways modulated by a compound. researchgate.net Network pharmacology studies on the constituents of Brucea javanica, the plant from which Bruceantinol A is isolated, have identified it as a key active component. magtechjournal.com These analyses, along with experimental validation, have revealed that Bruceantinol A exerts its effects by targeting crucial signaling pathways. nih.govresearchgate.net Specifically, it has been identified as a potent inhibitor of the STAT3 signaling pathway, which is persistently activated in many human cancers and plays a critical role in tumor cell survival and proliferation. nih.govresearchgate.netnih.gov Systems biology approaches provide a holistic view, helping to connect the molecular mechanism (STAT3 inhibition) to the observed physiological outcomes (antitumor activity). drugtargetreview.comnih.gov

Computational Biology and Cheminformatics for Drug Discovery

In the quest to identify and optimize novel therapeutic agents, computational biology and cheminformatics have emerged as indispensable tools. routledge.comnih.gov These disciplines employ computer-based methods to analyze complex biological and chemical data, thereby accelerating the drug discovery process by identifying promising candidates, predicting their properties, and elucidating their mechanisms of action. routledge.comtaylorfrancis.com For a natural product like Bruceantinol A, these in silico approaches are critical for navigating its complex structure and understanding its therapeutic potential. The primary goals are to reduce the time and cost associated with drug development by prioritizing compounds for further experimental testing. taylorfrancis.com

Key computational techniques applied in the study of Bruceantinol A and related compounds include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govu-strasbg.frcomputabio.com These methods allow researchers to build predictive models based on the compound's structure, providing insights into its biological activity and pharmacokinetic profile before extensive laboratory work is undertaken. pitt.edunih.gov

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is instrumental in understanding the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

In the context of Bruceantinol A research, molecular docking studies have been employed to investigate its binding affinity and interaction with various protein targets. For instance, in studies exploring its potential antiviral activity, Bruceantinol A was docked against the H5N1 neuraminidase enzyme. These simulations predicted a strong binding affinity, characterized by a low free binding energy (ΔG) and inhibition constant (Ki). unpad.ac.id The analysis revealed interactions with key amino acid residues within the enzyme's active site, suggesting a plausible mechanism for its inhibitory action. unpad.ac.idunpad.ac.id

Similarly, docking studies have been crucial in identifying Bruceantinol A as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. researchgate.net These computational models helped to visualize the binding mode of Bruceantinol A to the STAT3 protein, corroborating experimental findings that it strongly inhibits STAT3's DNA-binding ability. researchgate.net Such studies not only help in validating experimental results but also guide the design of new analogs with improved potency and selectivity. researchgate.net

| Target Protein | Free Binding Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| H5N1 Neuraminidase | -8.93 | 0.28 | Interacts with six key residues | unpad.ac.id |

| H5N1 Neuraminidase | -8.65 | Not Reported | Asp151, Arg152, Glu119, etc. | unpad.ac.id |

| STAT3 | IC50 = 2.4 pM (experimental) | Binding affected by C15 side chain | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net By analyzing a dataset of molecules with known activities, QSAR models can predict the activity of new, untested compounds. researchgate.net These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties, such as its size, shape, and electronic characteristics. nih.gov

While specific, detailed QSAR models exclusively for Bruceantinol A are not extensively published, the principles of QSAR are highly relevant to its study. For example, structure-activity relationship (SAR) studies on Bruceantinol A have demonstrated that modifications to its chemical structure, particularly the C15 side chain, significantly impact its ability to inhibit STAT3. researchgate.net This type of information is foundational for building a QSAR model. By systematically synthesizing and testing analogs of Bruceantinol A, a dataset can be generated to develop a robust QSAR model. nih.gov Such a model would be invaluable for designing novel derivatives with enhanced anti-cancer activity. nih.govmdpi.com

The development of a QSAR model typically involves:

Data Set Preparation : Compiling a list of structurally related compounds with their measured biological activities (e.g., IC50 values). mdpi.com

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound. nih.gov

Model Building : Using statistical methods like multiple linear regression (MLR) to create an equation that links the descriptors to the activity. researchgate.net

Validation : Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. researchgate.netmdpi.com

In Silico ADMET Prediction

The pharmacokinetic properties of a drug candidate—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are critical determinants of its clinical success. computabio.comnih.gov Predicting these properties early in the drug discovery pipeline can prevent the costly failure of drug candidates in later stages. computabio.com Cheminformatics provides a suite of computational tools to estimate these properties based on a compound's structure. nih.gov

For Bruceantinol A, in silico ADMET predictions have been performed as part of broader screenings of compounds from Brucea javanica. unpad.ac.id These predictions provide initial estimates of its drug-like properties. For example, parameters such as human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration have been calculated. unpad.ac.id Additionally, predictive models can assess the potential for mutagenicity and carcinogenicity. unpad.ac.id Although Bruceantinol A was predicted to not be mutagenic or carcinogenic, it failed to comply with Lipinski's Rule of Five, a guideline for evaluating drug-likeness. unpad.ac.id Despite this, its potent biological activity suggests it remains a promising lead compound for further development. unpad.ac.id

| ADMET Parameter | Predicted Value | Implication | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | 47.935% | Moderate absorption | unpad.ac.id |

| Caco-2 Permeability | 19.871% | Moderate permeability | unpad.ac.id |

| Plasma Protein Binding (PPB) | 39.591% | Low-to-moderate binding | unpad.ac.id |

| Blood-Brain Barrier (BBB) Penetration | 0.049% | Low penetration | unpad.ac.id |

| Mutagenicity | Non-mutagenic | Low risk of genetic damage | unpad.ac.id |

| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer | unpad.ac.id |

| Lipinski's Rule of Five | Failed | Potential issues with oral bioavailability | unpad.ac.id |

Emerging Research Frontiers and Future Directions for Bruceantinol a

Exploration of Additional Molecular Targets and Downstream Pathways

Initial research identified Bruceantinol (B162264) A as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). medchemexpress.comnih.gov It effectively blocks the DNA-binding ability of STAT3, inhibits its activation, and consequently suppresses the transcription of downstream target genes crucial for cancer cell survival and proliferation, such as MCL-1, PTTG1, survivin, and c-Myc. medchemexpress.comnih.gov This inhibitory action has been observed in various cancer models, including colorectal and osteosarcoma. nih.govnih.gov

However, recent studies suggest that the therapeutic effects of Bruceantinol A may not be solely attributable to STAT3 inhibition. For instance, while STAT3 knockdown showed only a modest impact on cancer cell proliferation, Bruceantinol A exhibited strong antitumor activity. nih.gov This discrepancy points towards the existence of additional molecular targets. One significant area of investigation is the compound's role as a global protein synthesis inhibitor. nih.govresearchgate.net Research has shown that the ability of quassinoids like Bruceantinol A to inhibit protein synthesis is dependent on the structure of their C15 side chain. nih.gov Interestingly, Bruceantinol A did not inhibit protein synthesis in normal human colon epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov

Further research is exploring other potential targets. Molecular docking studies have suggested that compounds from Brucea javanica, the plant source of Bruceantinol A, may interact with H5N1 neuraminidase, indicating potential antiviral applications. researchgate.net Other related quassinoids have been shown to modulate signaling pathways such as NF-κB and Nrf2, and to abrogate JAK2/STAT3 signaling, suggesting that Bruceantinol A might also have broader effects on these interconnected cellular networks. frontiersin.org

The downstream effects of these interactions are also under investigation. Beyond the direct inhibition of STAT3-mediated gene expression, Bruceantinol A's impact on protein synthesis likely has widespread consequences on cellular processes that are highly dependent on rapid protein turnover, a characteristic of many cancer cells. nih.gov The observed G2/M cell cycle arrest and induction of apoptosis in response to treatment with related compounds further highlight the complex downstream effects that warrant deeper exploration. researchgate.net

Table 1: Known and Potential Molecular Targets of Bruceantinol A and Related Quassinoids

| Target/Pathway | Role | Supporting Evidence | Citation |

| STAT3 | Transcription factor involved in cell survival, proliferation, and differentiation. | Directly inhibits DNA binding and activation. | medchemexpress.comnih.gov |

| Protein Synthesis | Global inhibition in cancer cells. | Dependent on C15 side chain; selective for cancer cells over normal cells. | nih.gov |

| H5N1 Neuraminidase | Viral enzyme crucial for replication. | In silico molecular docking studies of related compounds. | researchgate.net |

| NF-κB Pathway | Regulates inflammation and cell survival. | Related quassinoid Bruceine D suppresses this pathway. | frontiersin.org |

| Nrf2 Signaling | Manages oxidative stress. | Related quassinoid Brusatol (B1667952) inhibits this pathway. | frontiersin.org |

| JAK2/STAT3 Signaling | Upstream activator of STAT3. | Related quassinoid Brusatol abrogates this signaling cascade. | frontiersin.org |

Investigation of Synergistic Effects with Established Therapeutic Agents